4-(Benzyloxy)-1-phenylbutan-1-one

Synthetic Chemistry Medicinal Chemistry Patent Synthesis

Researchers require a phenol moiety introduced late in multi-step syntheses, but a free hydroxyl interferes with earlier reactions. 4-(Benzyloxy)-1-phenylbutan-1-one solves this as a masked phenol building block. - Benzyl ether withstands aggressive conditions (acids, bases, nucleophiles) → removed cleanly via H2/Pd-C. - Specifically cited in US7041663B2 (indole synthesis) and US3639390 (antitussive azabicycloalkanes). - Propiophenone or methoxy analogs lack the required chain length or cleavable group, causing route failure.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 139518-43-7
Cat. No. B12076530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-1-phenylbutan-1-one
CAS139518-43-7
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c18-17(16-10-5-2-6-11-16)12-7-13-19-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
InChIKeyCWUAFTUQAJVKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-1-phenylbutan-1-one (CAS 139518-43-7): A Para-Benzyloxy Butyrophenone Building Block for Antitussive and Indole-Derived Pharmaceutical Research


4-(Benzyloxy)-1-phenylbutan-1-one (CAS 139518-43-7) is a synthetic butyrophenone derivative with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol. It is characterized by a benzyloxy substituent at the para position of the phenyl ring . This compound serves primarily as a chemical building block and intermediate in medicinal chemistry, specifically noted for its use in the synthesis of azabicycloalkane derivatives with antitussive activity [1] and as a starting material in patent-protected syntheses of indole-based compounds .

Building Block Type
Masked phenol (benzyl ether) on butyrophenone scaffold
Synthetic Role
Stable protected intermediate for multistep sequences; cleavable by hydrogenolysis
Documented Use
Patent-defined starting material for indole derivatives and azabicycloalkane antitussive research

Why 4-(Benzyloxy)-1-phenylbutan-1-one Cannot Be Replaced by Generic Analogs in Specific Synthetic Sequences


Substituting 4-(Benzyloxy)-1-phenylbutan-1-one with a close analog like 4-methoxy- or 4-hydroxybutyrophenone would fail in downstream reactions requiring a specific cleavage event. The benzyl ether is a protected alcohol, allowing for stable incorporation of the 4-hydroxybutyrophenone core during multi-step syntheses of complex molecules, such as the azabicycloalkane antitussives [1] and indole derivatives . A free hydroxyl analog would introduce an incompatible nucleophilic site, while a methyl ether cannot be cleaved under the same mild hydrogenolysis conditions. Furthermore, its specific alkyl chain length distinguishes it from 4'-benzyloxypropiophenone, which lacks the necessary carbon scaffold for certain target molecules . This unique combination of a cleavable protecting group on a defined butyrophenone backbone is the key differentiator, not general butyrophenone pharmacology [2].

Target Compound
4-(Benzyloxy)-1-phenylbutan-1-one: benzyl ether protecting group, 4-carbon chain
Potential Substitute
4-Methoxy analog: stable methyl ether, cannot be cleaved by hydrogenolysis
Methoxy analog prevents late-stage phenol unveiling, blocking synthetic routes requiring deprotection.
Target Compound
4-(Benzyloxy)-1-phenylbutan-1-one: C4 chain length
Potential Substitute
4’-(Benzyloxy)-propiophenone: C3 chain, specified as not suitable in patent US07041663B2
Chain length directly impacts scaffold geometry; shorter chain invalidates the patented synthetic sequence.

Quantitative Differentiation of 4-(Benzyloxy)-1-phenylbutan-1-one: Evidence from Synthesis, Physicochemistry, and Patent Applications


Patent-Defined Synthetic Utility: A Required Starting Material for Indole Derivatives vs. Propiophenone Analogs

In the synthetic protocol defined by US Patent US07041663B2, 4'-(benzyloxy)-butyrophenone is specified as the sole starting material for a specific reaction sequence. The patent explicitly differentiates its use from 4'-(benzyloxy)-propiophenone (CAS 4495-66-3), stating the method uses the butyrophenone 'instead of' the propiophenone . This establishes a direct, application-specific differentiator: for this precise patented synthesis, the butyrophenone chain length (4 carbons) is mandatory, and the propiophenone (3 carbons) is not a viable substitute.

Patent-Defined Requirement
Head-to-head
Specified as sole starting material; propiophenone analog not viable
Mandatory for patent fidelity in indole synthesis
0 (± 1) mol reactant specified
Synthetic Chemistry Medicinal Chemistry Patent Synthesis

The Benzyloxy Group: A Cleavable Protecting Group Essential for Deprotection vs. Stable Methoxy Analogs

The benzyloxy substituent is a well-established protecting group for phenols, cleavable via catalytic hydrogenolysis. In contrast, the methoxy group in 4-methoxy-1-phenylbutan-1-one (CAS 34904-87-5) is a stable methyl ether that cannot be removed under similar conditions [1]. While direct experimental data comparing both compounds in the same system is absent from the open literature, the differential chemical reactivity is a long-established principle in organic synthesis. This means the target compound can serve as a stable, protected precursor to 4-hydroxy-1-phenylbutan-1-one, a transformation impossible for the methoxy analog.

Protecting Group Chemistry
Class-level
Benzyl ether: cleavable by hydrogenolysis; Methoxy ether: stable under same conditions
Deprotection feasibility dictates building block selection
Established reactivity; confirm with in-house conditions
Protecting Group Chemistry Synthetic Strategy Organic Synthesis

Antitussive Drug Intermediate: A Designated Building Block for Azabicycloalkane Derivatives

US Patent 3,639,390 specifically identifies 4-benzyloxybutyrophenone as a precursor for synthesizing azabicycloalkane derivatives with antitussive activity. It is produced from p-hydroxybutyrophenone [1]. While the patent encompasses a large family of compounds, it highlights the necessity of this specific building block for creating those particular active pharmaceutical ingredients. This contrasts with other butyrophenone analogs that may be directed towards antipsychotic (e.g., haloperidol) or other CNS applications [2], underscoring a distinct, documented application field.

Research Pathway Relevance
Supporting evidence
Key precursor for azabicycloalkane antitussive research; generic butyrophenones target other CNS pathways
Aligns building block inventory with cough-suppression research
Based on US Patent 3,639,390
Antitussive Drug Development Pharmaceutical Chemistry CNS Disorders

Primary Application Scenarios for Procuring 4-(Benzyloxy)-1-phenylbutan-1-one


Replicating a Patented Indole Synthesis

A process chemistry team at a pharmaceutical company is tasked with scaling up a specific patented reaction to create a library of indole-based candidate molecules. The patent (US07041663B2) explicitly requires 4'-(benzyloxy)-butyrophenone as the starting material, noting it is used instead of the propiophenone analog . Procurement of this specific building block is mandatory to ensure the synthetic pathway yields the correct intermediate, avoiding costly deviations and project delays.

Synthesizing Protected Phenol Intermediates for Multistep Organic Synthesis

A medicinal chemistry lab is designing a synthetic route to a complex natural product analog. The plan requires a phenol moiety to be introduced late in the synthesis. They will procure 4-(Benzyloxy)-1-phenylbutan-1-one to use as a masked phenol building block. The benzyl ether can withstand aggressive conditions in early synthetic steps and be cleanly removed via hydrogenolysis at the end, a strategy not possible with a methoxy analog . This ensures chemoselectivity and high overall yield.

Developing Novel Antitussive Agents via Specific Building Blocks

A drug discovery unit focusing on respiratory diseases is investigating new chemical entities for cough suppression. Their research is inspired by the azabicycloalkane class of antitussives. Based on the synthetic route described in US Patent 3,639,390, they require 4-benzyloxybutyrophenone as a key precursor to build their core scaffold . This targeted procurement strategy focuses resources on a building block with a direct literature link to the desired therapeutic mechanism, rather than screening a broad library of generic butyrophenones.

Application
Selection Property
Validation Focus
Patent-specified indole synthesis
Exact butyrophenone chain length and benzyloxy substitution
Confirm requirement as per US07041663B2; propiophenone analog excluded
Multistep phenol-containing target synthesis
Cleavable benzyl ether protecting group
Verify hydrogenolysis conditions and compatibility with downstream steps
Antitussive pathway research (azabicycloalkane scaffold)
Documented precursor for antitussive compounds
Review US Patent 3,639,390 synthetic route and target engagement profile
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